Cas no 1361726-06-8 (6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl)

6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl is a halogenated biphenyl derivative with a distinct substitution pattern, offering versatility as an intermediate in organic synthesis. Its structure, featuring chloro and difluoromethoxy functional groups, enhances reactivity in cross-coupling reactions and facilitates further functionalization. The presence of electron-withdrawing substituents improves stability while enabling selective transformations, making it valuable in pharmaceutical and agrochemical research. The compound's purity and well-defined molecular architecture ensure consistent performance in complex synthetic pathways. Its unique halogenation profile also supports applications in material science, particularly in the development of advanced polymers and liquid crystals. Proper handling and storage are recommended due to its halogenated nature.
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl structure
1361726-06-8 structure
商品名:6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl
CAS番号:1361726-06-8
MF:C13H7Cl3F2O
メガワット:323.549887895584
CID:4790457

6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 化学的及び物理的性質

名前と識別子

    • 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl
    • インチ: 1S/C13H7Cl3F2O/c14-8-5-4-7(6-10(8)16)12-9(15)2-1-3-11(12)19-13(17)18/h1-6,13H
    • InChIKey: YAOCCBOCNJBIDN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1C1C=CC(=C(C=1)Cl)Cl)OC(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 疎水性パラメータ計算基準値(XlogP): 6.4
  • トポロジー分子極性表面積: 9.2

6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011007817-250mg
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl
1361726-06-8 97%
250mg
484.80 USD 2021-05-31
Alichem
A011007817-1g
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl
1361726-06-8 97%
1g
1,579.40 USD 2021-05-31
Alichem
A011007817-500mg
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl
1361726-06-8 97%
500mg
790.55 USD 2021-05-31

6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 関連文献

6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenylに関する追加情報

Introduction to 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl (CAS No. 1361726-06-8)

6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl, identified by its CAS number 1361726-06-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This biphenyl derivative features a unique structural configuration characterized by chloro and fluoro substituents, which contribute to its distinct chemical properties and potential applications. The compound's molecular structure, incorporating multiple halogen atoms, makes it a candidate for further exploration in the development of novel agrochemicals, electronic materials, and pharmaceutical intermediates.

The significance of 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl lies in its versatility and the potential it holds for synthesizing high-value products. The presence of chlorine atoms at the 3 and 4 positions, along with a difluoromethoxy group at the 2' position, imparts a high degree of reactivity and selectivity in chemical transformations. This makes the compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been growing interest in halogenated biphenyls due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl align well with the demands of modern drug discovery pipelines. Researchers have leveraged its scaffold to develop compounds with enhanced binding affinity and metabolic stability. For instance, modifications to this core structure have led to the identification of molecules with promising antiviral and anticancer properties.

The compound's electronic properties also make it an attractive candidate for advanced material applications. Halogenated biphenyls are known for their ability to form stable π-conjugated systems, which are essential for organic semiconductors and light-emitting diodes (OLEDs). The electron-withdrawing nature of chlorine and fluorine substituents can modulate the energy levels of the molecule, making it suitable for tuning the performance of electronic devices. Recent studies have demonstrated its utility in designing high-efficiency charge transport materials for optoelectronic applications.

From a synthetic chemistry perspective, 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl serves as a versatile building block. The chlorine atoms at the 3 and 4 positions can be selectively displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. This flexibility is particularly valuable in late-stage functionalization strategies employed in drug development. Additionally, the difluoromethoxy group can participate in various transformations, including etherification and oxidation reactions, further expanding its synthetic utility.

The pharmaceutical industry has been particularly keen on exploring halogenated biphenyls due to their reported bioactivity. 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl has been investigated as a precursor in the synthesis of kinase inhibitors and other therapeutic agents. Its structural motif is reminiscent of known bioactive molecules that exhibit inhibitory effects on target enzymes involved in disease pathways. By modifying its substituents strategically, researchers aim to enhance its pharmacological profile and develop next-generation treatments.

In conclusion, 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl (CAS No. 1361726-06-8) represents a compound of considerable interest in both academic research and industrial applications. Its unique structural features offer opportunities for innovation across multiple domains, including pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies continue to evolve, the potential uses for this biphenyl derivative are likely to expand further, solidifying its role as a valuable chemical entity in modern science.

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